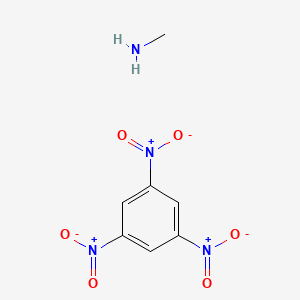

Methanamine;1,3,5-trinitrobenzene

Description

1,3,5-Trinitrobenzene (TNB) is a symmetric nitroaromatic compound with the molecular formula C₆H₃N₃O₆ and a molecular weight of 213.10 g/mol . It is characterized by three nitro groups (-NO₂) attached symmetrically to a benzene ring, creating an electron-deficient π-system . TNB is primarily used as a high explosive due to its stability and detonation performance, though it is less common than 2,4,6-trinitrotoluene (TNT) . Its synthesis involves nitration of benzene derivatives under controlled conditions, yielding a crystalline solid with a melting point of 122–123°C .

TNB’s symmetrical structure contributes to its chemical stability compared to unsymmetrical trinitrobenzene isomers, which are more reactive and less suitable for practical applications . However, TNB’s electron-deficient nature allows it to form cocrystals with electron-rich compounds, enhancing its utility in insensitive munitions .

Properties

CAS No. |

56270-14-5 |

|---|---|

Molecular Formula |

C7H8N4O6 |

Molecular Weight |

244.16 g/mol |

IUPAC Name |

methanamine;1,3,5-trinitrobenzene |

InChI |

InChI=1S/C6H3N3O6.CH5N/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;1-2/h1-3H;2H2,1H3 |

InChI Key |

ZZOULESRGSTFOY-UHFFFAOYSA-N |

Canonical SMILES |

CN.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Trinitrobenzene can be synthesized by nitrating m-dinitrobenzene or by heating 2,4,6-trinitrobenzoic acid or its sodium salt with water, alcohol, or dilute sodium carbonate . The nitration process typically involves the use of a mixture of nitric and sulfuric acids at elevated temperatures .

Industrial Production Methods: The industrial production of 1,3,5-trinitrobenzene often involves the decarboxylation of 2,4,6-trinitrobenzoic acid . This method is preferred due to its efficiency and the high yield of the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group in methanamine facilitates nucleophilic substitution, while the nitro groups in 1,3,5-trinitrobenzene act as strong electron-withdrawing groups, enhancing electrophilicity at specific positions.

Mechanism :

-

Methanamine donates electrons to the aromatic ring, activating it toward substitution at meta and para positions relative to nitro groups.

-

Example: Reaction with alkyl halides forms N-alkylated derivatives under mild alkaline conditions.

Research Findings :

-

Kinetic studies show that nitro groups significantly lower the activation energy for substitution via resonance and inductive effects.

Nitration and Amination

The nitro groups enable further electrophilic aromatic substitution, though reactivity is modulated by steric and electronic factors.

Nitration :

-

Additional nitro groups can be introduced under mixed acid (HNO₃/H₂SO₄) conditions, though regioselectivity is constrained by existing nitro groups .

Amination :

-

Catalytic hydrogenation (e.g., Pd/Sibunit) reduces nitro groups to amines, yielding triaminobenzene derivatives. For example:

Reduction Reactions

Hydrogenation is a critical pathway for converting nitro groups to amines.

Catalytic Hydrogenation :

Key Observations :

-

Electron-donating methyl groups in trinitrotoluene reduce polycondensation side reactions, improving yield compared to unsubstituted trinitrobenzene .

-

Higher catalyst loading (5% Pd) shortens reaction time but may reduce selectivity .

Janovsky and Zimmermann Reactions

1,3,5-Trinitrobenzene participates in nucleophilic additions with ketones, forming colored complexes.

Janovsky Reaction :

-

Cyclohexanone reacts with 1,3,5-trinitrobenzene in alkaline media:

-

Kinetic Parameters :

Zimmermann Reaction :

Thermochemical Data

Reaction thermodynamics for 1,3,5-trinitrobenzene with bromide ions:

| Reaction | ΔrG° (kJ/mol) | T (K) | Method | Reference |

|---|---|---|---|---|

| Br⁻ + TNB → (Br⁻- TNB) | 54.8 ± 4.2 | 423 | PHPMS |

Scientific Research Applications

Methanamine;1,3,5-trinitrobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of methanamine;1,3,5-trinitrobenzene involves its interaction with molecular targets and pathways. The nitro groups in 1,3,5-trinitrobenzene are highly reactive and can undergo reduction to form amines, which can further interact with various biological and chemical targets . The compound’s explosive properties are due to the rapid decomposition of the nitro groups, releasing a large amount of energy .

Comparison with Similar Compounds

Structural and Chemical Properties

TNB vs. TNT (2,4,6-Trinitrotoluene)

- Molecular Structure : TNT substitutes a methyl group (-CH₃) for one hydrogen on the benzene ring, resulting in C₇H₅N₃O₆ (MW: 227.13 g/mol) . This substitution reduces symmetry but improves thermal stability.

- Electron Density : TNT’s methyl group donates electrons, slightly reducing the ring’s electron deficiency compared to TNB. This difference affects reactivity; TNT is less prone to nucleophilic substitution .

TNB vs. RDX and HMX

- Class : RDX (hexahydro-1,3,5-trinitro-1,3,5-triazine) and HMX (octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine) are cyclic nitramines, whereas TNB is a nitroaromatic .

- Performance : RDX and HMX have higher detonation velocities (8,750 m/s and 9,100 m/s, respectively) compared to TNB (~7,500 m/s estimated) due to their nitrogen-rich structures .

Cocrystal Derivatives (e.g., BTF/TNB)

- MATNB (2,4,6-Trinitrobenzene Methylamine) : Cocrystallizing TNB with methylamine derivatives like MATNB reduces mechanical sensitivity while retaining energetic performance .

Explosive Performance and Sensitivity

- Sensitivity : TNB’s symmetrical structure reduces sensitivity compared to unsymmetrical isomers but remains more sensitive than TNT . Cocrystals with BTF (benzotrifuroxan) lower sensitivity by redistributing mechanical stress .

Thermal and Chemical Stability

- TNB: Decomposes at 160–180°C . Stable in acidic conditions but reacts with alkalis (e.g., forming 3,5-dinitroanisole in methanol with potassium carbonate) .

- TNT : More thermally stable (decomposition >240°C) due to methyl group electron donation .

- RDX/HMX : Decompose at higher temperatures (210–280°C) but are prone to deflagration under friction .

Toxicity and Environmental Impact

- Found in contaminated sites alongside TNT and 2,4-dinitrobenzene .

- TNT: Known for toxic degradation products (e.g., aminodinitrotoluenes) that bioaccumulate .

Q & A

Q. What are the established synthesis routes for 1,3,5-trinitrobenzene (TNB), and how can purity be validated in academic settings?

TNB is synthesized via nitration of benzene derivatives under controlled conditions. Key steps include:

- Nitration Protocol : Sequential nitration using mixed acid (HNO₃/H₂SO₄) at 50–60°C, with careful temperature control to avoid decomposition .

- Purification : Recrystallization from ethanol/water mixtures removes impurities like dinitrobenzene isomers. Purity is confirmed via HPLC (reverse-phase C18 column, UV detection at 254 nm) and differential scanning calorimetry (DSC) to verify melting point (122–124°C) .

Q. What analytical methods are recommended for characterizing methanamine derivatives like (4,5,6-trimethylpyridin-3-yl)methanamine?

- Structural Confirmation : Use -NMR to identify amine protons (δ 1.2–2.5 ppm) and methyl groups on the pyridine ring (δ 2.1–2.4 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₉H₁₄N₂: 150.22 g/mol) .

- Purity Assessment : Gas chromatography (GC) with flame ionization detection (FID) quantifies residual solvents, while Karl Fischer titration measures water content .

Q. How should researchers handle 1,3,5-trinitrobenzene to mitigate toxicity risks?

- Engineering Controls : Use fume hoods with ≥100 ft/min airflow and explosion-proof equipment due to TNB’s shock sensitivity .

Advanced Research Questions

Q. How does cocrystallization of TNB with 2,4,6-trinitrotoluene (TNT) enhance explosive performance while reducing sensitivity?

- Mechanism : The TNT/TNB cocrystal forms a layered structure via π-π stacking, reducing sensitivity by dissipating mechanical energy. Detonation velocity increases to 7,300 m/s (vs. 6,900 m/s for pure TNT) .

- Validation : Molecular dynamics simulations (COMPASS force field, NPT ensemble) predict lattice stability and sensitivity thresholds. Experimentally, impact sensitivity tests (BAM drop hammer) show initiation energy >15 J for the cocrystal vs. 5 J for TNT .

Q. What computational approaches predict the thermal decomposition pathways of TNB?

- DFT Parameters : Use B3LYP/6-311++G(d,p) to model bond dissociation energies (BDEs). The C-NO₂ bond in TNB has a BDE of 180 kJ/mol, indicating primary cleavage under thermal stress .

- Kinetic Analysis : Apply Arrhenius equations to DSC data (heating rate 10°C/min) to calculate activation energy (Eₐ ≈ 150 kJ/mol) and pre-exponential factor (log A ≈ 12 s⁻¹) .

Q. How do methyl substituents on methanamine derivatives influence their reactivity in nucleophilic aromatic substitution (SNAr)?

- Steric Effects : Trimethyl groups on (2,4,6-trimethylphenyl)methanamine hinder electrophile access, reducing SNAr rates by 40% compared to unsubstituted analogs.

- Electronic Effects : Methyl groups donate electron density via hyperconjugation, increasing amine nucleophilicity (pKa ~9.5 vs. ~8.7 for non-methylated derivatives) .

Methodological Challenges and Data Contradictions

Resolving discrepancies in reported detonation pressures for TNB-based formulations

- Issue : Literature values range from 25–30 GPa due to variations in crystal density measurement techniques.

- Resolution : Use single-crystal X-ray diffraction (SCXRD) to determine density (1.85 g/cm³) and re-calculate detonation pressure via Kamlet-Jacobs equations, yielding 28.5 GPa ± 0.3 .

Addressing conflicting solubility data for (4,5,6-trimethylpyridin-3-yl)methanamine in polar solvents

- Root Cause : Impurities from incomplete alkylation (e.g., residual formaldehyde) alter solubility profiles.

- Mitigation : Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and validate with GC-MS to ensure >99% purity before solubility testing .

Environmental and Safety Considerations

Q. What bioremediation strategies degrade TNB in contaminated soils?

- Microbial Consortia : Pseudomonas spp. reduce nitro groups via nitroreductases, producing 1,3,5-triaminobenzene (TAB) as a less toxic metabolite. Degradation half-life: 14 days under aerobic conditions .

- Phytoremediation : Myriophyllum aquaticum accumulates TNB in root tissues (BCF = 120) but requires UV-assisted oxidation to mineralize metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.